molecular formula C8H16N4O2 B14154302 2,2'-Azobisisobutyramid CAS No. 3682-94-8

2,2'-Azobisisobutyramid

Cat. No.: B14154302
CAS No.: 3682-94-8
M. Wt: 200.24 g/mol
InChI Key: OALMZWNBNXQUAL-UHFFFAOYSA-N
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Description

2,2’-Azobisisobutyramid is an organic compound known for its role as a radical initiator in various chemical reactions. It is structurally characterized by the presence of an azo group (-N=N-) flanked by two isobutyramid groups. This compound is widely used in polymer chemistry and other industrial applications due to its ability to generate free radicals upon decomposition.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Azobisisobutyramid typically involves the reaction of acetone cyanohydrin with hydrazine hydrate in an aqueous medium. This is followed by the oxidation of the intermediate 2,2’-hydrazobis-isobutyronitrile with hydrogen peroxide in an acidic medium, often in the presence of bromine or its compounds as catalysts . The process is carried out at controlled temperatures to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of 2,2’-Azobisisobutyramid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality. The final product is usually purified through crystallization and filtration techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2,2’-Azobisisobutyramid primarily undergoes decomposition to form free radicals. These radicals can initiate various types of reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

    Reduction: Under certain conditions, it can be reduced to form hydrazine derivatives.

    Substitution: The free radicals generated can participate in substitution reactions with other organic molecules.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of an acid and a catalyst like bromine.

    Reduction: Hydrazine hydrate in an aqueous medium.

    Substitution: Organic solvents like toluene, often at elevated temperatures.

Major Products

The major products formed from these reactions include various nitrile and hydrazine derivatives, which are useful intermediates in organic synthesis.

Scientific Research Applications

2,2’-Azobisisobutyramid has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 2,2’-Azobisisobutyramid involves the decomposition of the azo group to form free radicals. This decomposition is typically initiated by heat or light, leading to the formation of two 2-cyano-2-propyl radicals and nitrogen gas. These radicals can then participate in various chemical reactions, including polymerization and other radical-induced processes .

Comparison with Similar Compounds

Similar Compounds

    2,2’-Azobis(isobutyronitrile): Another commonly used radical initiator with similar applications in polymer chemistry.

    Azobisisobutyronitrile: Known for its use in free-radical polymerizations and other radical-induced reactions.

Uniqueness

2,2’-Azobisisobutyramid is unique due to its specific structural features and the stability of the radicals it generates. Compared to other similar compounds, it offers better control over the radical generation process, making it highly valuable in precise chemical synthesis and industrial applications .

Properties

CAS No.

3682-94-8

Molecular Formula

C8H16N4O2

Molecular Weight

200.24 g/mol

IUPAC Name

2-[(1-amino-2-methyl-1-oxopropan-2-yl)diazenyl]-2-methylpropanamide

InChI

InChI=1S/C8H16N4O2/c1-7(2,5(9)13)11-12-8(3,4)6(10)14/h1-4H3,(H2,9,13)(H2,10,14)

InChI Key

OALMZWNBNXQUAL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)N)N=NC(C)(C)C(=O)N

Origin of Product

United States

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